molecular formula C16H23NO2 B11853174 2-(Azepan-1-yl)ethyl phenylacetate CAS No. 90236-71-8

2-(Azepan-1-yl)ethyl phenylacetate

Cat. No.: B11853174
CAS No.: 90236-71-8
M. Wt: 261.36 g/mol
InChI Key: FFUVQJFIOGYMKY-UHFFFAOYSA-N
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Description

2-(AZEPAN-1-YL)ETHYL 2-PHENYLACETATE is a chemical compound with the molecular formula C14H21NO2 It is known for its unique structure, which includes an azepane ring and a phenylacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(AZEPAN-1-YL)ETHYL 2-PHENYLACETATE typically involves the reaction of azepane with phenylacetic acid under specific conditions. One common method involves the esterification of phenylacetic acid with 2-(azepan-1-yl)ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of 2-(AZEPAN-1-YL)ETHYL 2-PHENYLACETATE may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(AZEPAN-1-YL)ETHYL 2-PHENYLACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(AZEPAN-1-YL)ETHYL 2-PHENYLACETATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(AZEPAN-1-YL)ETHYL 2-PHENYLACETATE involves its interaction with specific molecular targets and pathways. For instance, it may exhibit phospholipase C-like activity, leading to the hydrolysis of phospholipids and the formation of diacylglycerol and other products. This activity can influence various cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(AZEPAN-1-YL)ETHYL 2-PHENYLACETATE is unique due to its combination of an azepane ring and a phenylacetate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

90236-71-8

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

2-(azepan-1-yl)ethyl 2-phenylacetate

InChI

InChI=1S/C16H23NO2/c18-16(14-15-8-4-3-5-9-15)19-13-12-17-10-6-1-2-7-11-17/h3-5,8-9H,1-2,6-7,10-14H2

InChI Key

FFUVQJFIOGYMKY-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCOC(=O)CC2=CC=CC=C2

Origin of Product

United States

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